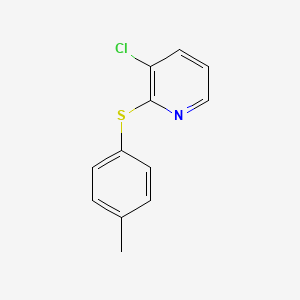

3-Chloro-2-p-tolylsulfanylpyridine

Descripción

3-Chloro-2-p-tolylsulfanylpyridine is a halogenated pyridine derivative featuring a chlorine atom at the 3-position and a p-tolylsulfanyl (methylphenylthio) group at the 2-position. The p-tolyl group contributes steric bulk and electron-donating effects via the methyl substituent, while the sulfur atom in the sulfanyl group may participate in hydrogen bonding or metal coordination .

Propiedades

Fórmula molecular |

C12H10ClNS |

|---|---|

Peso molecular |

235.73 g/mol |

Nombre IUPAC |

3-chloro-2-(4-methylphenyl)sulfanylpyridine |

InChI |

InChI=1S/C12H10ClNS/c1-9-4-6-10(7-5-9)15-12-11(13)3-2-8-14-12/h2-8H,1H3 |

Clave InChI |

XSSPWJPUUOLSQL-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)SC2=C(C=CC=N2)Cl |

SMILES canónico |

CC1=CC=C(C=C1)SC2=C(C=CC=N2)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Electronic Variations

The following table summarizes key structural differences between 3-Chloro-2-p-tolylsulfanylpyridine and related compounds, based on substituent effects:

| Compound Name | Substituents (Position) | Key Functional Groups | Electronic Effects |

|---|---|---|---|

| 3-Chloro-2-p-tolylsulfanylpyridine | Cl (3), p-tolylsulfanyl (2) | Sulfanyl, methylphenyl | Electron-donating (p-tolyl) |

| 3-Chloro-2-(phenylsulfanyl)-5-(trifluoromethyl)pyridine | Cl (3), PhS (2), CF₃ (5) | Sulfanyl, trifluoromethyl | Electron-withdrawing (CF₃) |

| 3-Chloro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine | Cl (3), pyridin-4-yl (2), CF₃ (5) | Pyridyl, trifluoromethyl | Electron-deficient (pyridyl, CF₃) |

| 3-Chloro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine | Cl (3), iPrS (2), CF₃ (5) | Sulfanyl, isopropyl | Steric hindrance (iPr) |

| 3-Chloro-2-(pyrazol-1-yl)-5-(dioxaborolan-2-yl)pyridine | Cl (3), pyrazolyl (2), boronate (5) | Boronate ester, pyrazole | Electrophilic (boronate) |

Key Observations :

- Electron-Donating vs. In contrast, trifluoromethyl (CF₃) substituents in analogues (e.g., 3-Chloro-2-(phenylsulfanyl)-5-(trifluoromethyl)pyridine) withdraw electrons, increasing electrophilicity and acidity .

- Sulfur Oxidation State : Compounds with sulfonyl (SO₂) groups (e.g., 3-Chloro-2-(phenylsulfonyl)-5-(trifluoromethyl)pyridine) exhibit higher polarity and solubility in polar solvents compared to sulfanyl (S) analogues .

- Heteroaromatic Substituents : Pyridyl or pyrazolyl groups (e.g., 3-Chloro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine) introduce additional nitrogen atoms, enabling π-stacking or hydrogen-bonding interactions critical for biological activity .

Physicochemical Properties

While explicit data (e.g., melting points, logP) are unavailable in the provided evidence, inferences can be made:

- Solubility : Sulfonyl-containing derivatives are more water-soluble than sulfanyl analogues due to higher polarity. Boronate esters (e.g., 3-Chloro-2-(pyrazol-1-yl)-5-(dioxaborolan-2-yl)pyridine) may hydrolyze in aqueous media, enabling applications in Suzuki-Miyaura cross-coupling reactions .

Research Findings and Industrial Relevance

- Structural Characterization : Crystallographic data for these compounds, where available, are often refined using SHELX software, ensuring precise geometric parameters . Visualization tools like ORTEP-3 aid in analyzing molecular conformations .

- Supplier Availability : Over 10 suppliers list derivatives like 3-Chloro-2-(pyridin-2-ylsulfanyl)aniline, highlighting their commercial demand .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.